molecular formula C5H4ClN3O3 B2791682 (4-nitro-1H-pyrazol-1-yl)acetyl chloride CAS No. 1216050-54-2

(4-nitro-1H-pyrazol-1-yl)acetyl chloride

Cat. No.: B2791682
CAS No.: 1216050-54-2
M. Wt: 189.56
InChI Key: IHACGOYLZXXTGJ-UHFFFAOYSA-N
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Description

(4-nitro-1H-pyrazol-1-yl)acetyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at position 4 and an acetyl chloride group at position 1 of the pyrazole ring makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of 4-nitro-1H-pyrazole with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetyl chloride depends on the specific application and the target molecule. Generally, the compound acts as an acylating agent, transferring its acetyl group to nucleophilic sites on target molecules. This acylation can modify the activity, stability, or interactions of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-nitro-1H-pyrazol-1-yl)acetyl chloride is unique due to the presence of both a nitro group and an acetyl chloride group on the pyrazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHACGOYLZXXTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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